molecular formula C5H5NS B3429190 2-Mercaptopyridine CAS No. 73018-10-7

2-Mercaptopyridine

Cat. No.: B3429190
CAS No.: 73018-10-7
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Description

2-Mercaptopyridine, also known as pyridine-2-thiol, is an organosulfur compound with the chemical formula C₅H₅NS. This yellow crystalline solid is a derivative of pyridine and is known for its distinctive sulfurous odor. It is primarily used as an acylating agent and has various applications in organic synthesis, pharmaceuticals, and industrial processes .

Mechanism of Action

Target of Action

2-Mercaptopyridine, also known as Pyridine-2-thiol, is an organosulfur compound that primarily serves as acylating agents . It has been found to inhibit NADH-fumarate reductase, a key enzyme in the biochemical pathway of Trypanosoma cruzi . It also forms complexes with metals, which can have biological activity .

Mode of Action

This compound interacts with its targets through its sulfur atom. In the case of NADH-fumarate reductase, it likely binds to the enzyme’s active site, inhibiting its function . When forming complexes with metals, the sulfur atom can coordinate with the metal ions, altering their properties and potentially their interactions with biological systems .

Biochemical Pathways

The inhibition of NADH-fumarate reductase by this compound can disrupt the energy metabolism of Trypanosoma cruzi, affecting its survival . The formation of metal complexes can also affect various biochemical pathways, depending on the specific metal ion and its role in the body .

Pharmacokinetics

Its solubility in water (50 g/l) suggests that it could be readily absorbed and distributed in the body . Its small size and polar nature could also influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the inhibition of NADH-fumarate reductase, which can lead to the death of Trypanosoma cruzi . The formation of metal complexes can have various effects, depending on the specific complex formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its conversion to the thione (or more accurately thioamide) tautomer is dependent on temperature, concentration, and solvent . Additionally, its ability to form metal complexes can be influenced by the presence and concentration of different metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptopyridine was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide. The reaction is as follows: [ \text{ClC}_5\text{H}_4\text{N} + \text{Ca(SH)}_2 \rightarrow \text{HSC}_5\text{H}_4\text{N} + \text{Ca(SH)Cl} ]

A more convenient method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . Another synthetic route includes the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .

Industrial Production Methods: An industrial method for preparing this compound involves adding anhydrous sodium bisulfide and an organic solvent into a reactor, heating to a specific temperature, and then adding 2-chloropyridine in batches. The reaction is allowed to proceed for several hours, followed by solvent removal, pH adjustment, and extraction to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Thiopyridine
  • 2-Thiopyridone
  • 2-Pyridinethiol
  • Pyridine-2-thione

Comparison: 2-Mercaptopyridine is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds. This property enhances its utility in various applications, including its use as a ligand and in antimicrobial formulations .

Properties

IUPAC Name

1H-pyridine-2-thione
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InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=S)NC=C1
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Molecular Formula

C5H5NS
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DSSTOX Substance ID

DTXSID9062568
Record name 2-Mercaptopyridine
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Molecular Weight

111.17 g/mol
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Physical Description

Solid with a stench; [Alfa Aesar MSDS]
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Vapor Pressure

0.00863 [mmHg]
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CAS No.

73018-10-7, 2637-34-5, 29468-20-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pyridine-2-thiol?

A1: Pyridine-2-thiol has the molecular formula C5H5NS and a molecular weight of 111.16 g/mol.

Q2: What spectroscopic data is available for Pyridine-2-thiol?

A2: Numerous studies utilize infrared (IR) spectroscopy to characterize Pyridine-2-thiol and its metal complexes. [, , , , ] Researchers analyze the N–H stretching frequency to confirm sulfur as the donor atom in complexes. [] Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provide structural information about the compound and its derivatives. [, , , , ]

Q3: What is known about the stability of Pyridine-2-thiol under various conditions?

A3: Studies have shown that Pyridine-2-thiol can undergo C-S bond cleavage under specific conditions. [] For instance, in the presence of a catalyst and hydrogen pressure, Pyridine-2-thiol converts to pyridine and hydrogen sulfide. [] Additionally, research on gold(I) thiolate complexes of Pyridine-2-thiol suggests they are stable enough to be studied for their interaction with protein disulfides. []

Q4: Are there specific material compatibility issues associated with Pyridine-2-thiol?

A4: While the provided research doesn't directly address material compatibility broadly, it highlights the reactivity of Pyridine-2-thiol with specific metals. For example, it readily forms complexes with various transition metals, including ruthenium, osmium, copper, and cobalt. [, , , ] Understanding these interactions is crucial for selecting compatible materials in applications involving Pyridine-2-thiol.

Q5: Does Pyridine-2-thiol exhibit any catalytic properties?

A5: Research indicates that Pyridine-2-thiol, in conjunction with dinuclear platinum and palladium complexes, can catalyze the cleavage of the C-S bond in Pyridine-2-thiol itself. [] This reaction, carried out in DMF under hydrogen pressure, yields pyridine and hydrogen sulfide. []

Q6: How does Pyridine-2-thiol interact with metal complexes?

A7: Pyridine-2-thiol commonly acts as a ligand, forming complexes with a variety of transition metals. [, , , , ] It can bind to metal centers through its sulfur atom (S-bonded) or through both sulfur and nitrogen atoms (N,S-chelated). [] The binding mode influences the structure and reactivity of the resulting complexes.

Q7: Are there examples of specific metal complexes involving Pyridine-2-thiol and their characteristics?

A7: Several examples illustrate the diverse complexes formed:

  • Ruthenium and Osmium: Research extensively covers Pyridine-2-thiolate complexes of ruthenium and osmium, including [Ru(C5H4NS)2(CO)2(PPh3)] and [Ru(C5H4NS)2(CO)(PPh3)], characterized by X-ray crystallography. []
  • Copper and Cobalt: Pyridine-2-thiolate complexes of copper(I) and cobalt(III) are reported, with mass spectrometry suggesting a tetrameric nature for the copper complex. []
  • Platinum: Binuclear platinum(II) complexes bridged by Pyridine-2-thiolate ligands are synthesized and structurally characterized, highlighting the influence of bridging ligands on Pt⋯Pt distances. []
  • Molybdenum and Tungsten: Reactions of Pyridine-2-thiolate with molybdenum and tungsten complexes containing hexafluorobut-2-yne lead to novel η2-vinyl complexes, characterized by X-ray crystallography. [, ]

Q8: Does Pyridine-2-thiol exhibit any biological activity?

A9: Research suggests that Pyridine-2-thiol and its derivatives possess chemotherapeutic effects against certain plant diseases. [] Studies show limited systemic protection of broad bean against Botrytis fabae and cucumber against Cladosporium cucumerinum upon application of Pyridine-2-thiol and its carboxymethyl derivative. []

Q9: Are there examples of Pyridine-2-thiol derivatives with applications in biological systems?

A9: Yes, several research papers highlight the applications of Pyridine-2-thiol derivatives:

  • Enzyme Sensing: 2-Mercaptopyridine-carbonitrile derivatives, such as this compound-3-carbonitrile (o-MPN) and this compound-5-carbonitrile (p-MPN), serve as SERS reporter molecules for enzyme sensing. [] These compounds enable the detection of β-glucosidase activity and inhibition. []
  • Antimicrobial Activity: (Aminophosphane)gold(I) thiolate complexes incorporating Pyridine-2-thiol exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. []

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